molecular formula C15H13FO3 B6374706 5-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% CAS No. 1261962-45-1

5-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95%

Cat. No. B6374706
CAS RN: 1261962-45-1
M. Wt: 260.26 g/mol
InChI Key: PRYDHWPDNZOHSZ-UHFFFAOYSA-N
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Description

5-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95%, also known as 5-E2FP, is a fluorinated phenol derivative that is widely used in scientific research. It is a versatile compound with a wide range of applications, from organic synthesis to biochemical research. 5-E2FP is a colorless solid with a molecular weight of 222.22 g/mol and a melting point of 76-78°C. It is soluble in organic solvents such as methanol, ethanol, and acetonitrile.

Scientific Research Applications

5-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used as a substrate for enzyme-catalyzed reactions, as a reagent for organic synthesis, and as a ligand for binding studies. It has also been used in the synthesis of polymers and in the development of new pharmaceuticals.

Mechanism of Action

5-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% acts as a substrate for enzyme-catalyzed reactions. It is a proton donor and acceptor, and it can form hydrogen bonds with other molecules. It can also act as a catalyst in organic synthesis, accelerating the rate of reaction.
Biochemical and Physiological Effects
5-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% has been shown to have a number of biochemical and physiological effects. It has been used in the study of enzyme kinetics, as well as in the development of new drugs. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% in laboratory experiments is its versatility. It is relatively easy to synthesize and can be used in a wide range of applications. However, it is important to note that the compound is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 5-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95%. It could be used in the development of new pharmaceuticals, as well as in the study of enzyme kinetics. It could also be used in the synthesis of polymers and in the development of new materials. Additionally, it could be used in the study of disease pathways and in the development of new diagnostic tools. Finally, it could be used in the study of neurotoxicity and in the development of new drugs to treat neurological conditions.

Synthesis Methods

The synthesis of 5-(4-Ethoxycarbonylphenyl)-2-fluorophenol, 95% is relatively straightforward. It can be synthesized from the reaction of 4-ethoxycarbonylphenol and 2-fluorophenol in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an aqueous solution of methanol at a temperature of 80°C. The reaction is complete after 1-2 hours and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

ethyl 4-(4-fluoro-3-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-13(16)14(17)9-12/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYDHWPDNZOHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684467
Record name Ethyl 4'-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261962-45-1
Record name Ethyl 4'-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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